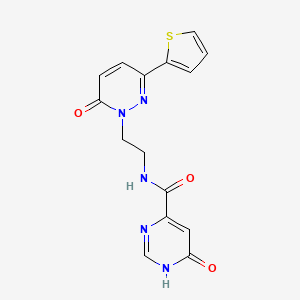![molecular formula C12H15N3O B2992727 2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline CAS No. 1245822-75-6](/img/structure/B2992727.png)
2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline is an organic compound that features a pyrazole ring substituted with an ethyl group and an aniline moiety connected through a methoxy linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution with Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.
Methoxylation: The methoxy group is introduced by reacting the pyrazole derivative with methanol in the presence of an acid catalyst.
Coupling with Aniline: The final step involves coupling the methoxylated pyrazole with aniline under basic conditions to form the desired compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to enhance reaction rates and yields.
化学反応の分析
Types of Reactions
2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety, using reagents like halides or sulfonates
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives
科学的研究の応用
2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic or optical properties .
作用機序
The mechanism of action of 2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .
類似化合物との比較
Similar Compounds
2-(1,3-diphenyl-1H-pyrazol-5-yl)aniline: Similar structure but with phenyl groups instead of an ethyl group.
3-(1-Isonicotinoyl-3-(substituted-2-phenyl-1H-indol-3-yl)-1H-pyrazol-5-yl)-2H-chromen-2-one: Contains a pyrazole ring with different substituents and additional fused rings
Uniqueness
2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and methoxy linker differentiates it from other pyrazole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical transformations .
特性
IUPAC Name |
2-[(2-ethylpyrazol-3-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-15-10(7-8-14-15)9-16-12-6-4-3-5-11(12)13/h3-8H,2,9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAONSNVIEUOBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)COC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-chlorophenoxy)acetate](/img/structure/B2992645.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2992650.png)
![3-(4-bromophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2992651.png)
![7-(4-methoxybenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2992652.png)
![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2992653.png)


![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-yl)urea](/img/structure/B2992660.png)
![(5-nitro-2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]amino}phenyl)methanesulfonyl fluoride](/img/structure/B2992661.png)

![Tert-butyl 3-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2992663.png)
![N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2992664.png)
![N-(3,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2992665.png)
![[(Oxan-4-yl)methyl][1-(pyridin-3-yl)ethyl]amine](/img/structure/B2992667.png)
